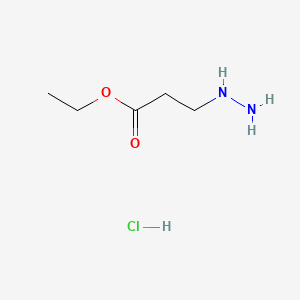

Ethyl 3-hydrazinylpropanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-hydrazinylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)3-4-7-6;/h7H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUJVKDPDJFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 3-hydrazinylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydrazinylpropanoate hydrochloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating both a reactive hydrazine moiety and an ethyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its predicted chemical reactivity profile, offering insights into its stability, key reactions, and potential applications. The information presented herein is extrapolated from the known reactivity of its constituent functional groups—hydrazines and esters—and data from closely related analogs, providing a robust predictive framework for researchers.

Introduction: A Molecule of Versatile Potential

This compound presents a compelling scaffold for chemical synthesis. The presence of the hydrazinyl group, a potent nucleophile, alongside an ester functionality, which can undergo a variety of transformations, makes it a valuable building block. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions. Understanding the interplay and reactivity of these two functional groups is paramount for its effective utilization in the synthesis of novel compounds, including pharmaceuticals, agrochemicals, and functional polymers. This guide will delve into the predicted reactivity of this molecule, providing a theoretical and practical foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its reactivity.

H₂N-NH₂⁺-CH₂-CH₂-CO-O-CH₂-CH₃ Cl⁻

Key Features:

-

Hydrazinium Ion: The protonated hydrazine moiety (hydrazinium) is the more stable form, though in the presence of a base, the free hydrazine is liberated, which is a strong nucleophile.

-

Ester Group: The ethyl propanoate group is susceptible to nucleophilic attack at the carbonyl carbon.

-

Propyl Linker: The ethylene bridge (-CH₂-CH₂-) provides flexibility and separates the two functional groups, which generally allows them to react independently.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₅H₁₃ClN₂O₂ | Calculation |

| Molecular Weight | 168.62 g/mol | Calculation |

| Appearance | Likely a white to off-white crystalline solid | Analogy to similar hydrazine hydrochlorides |

| Solubility | Soluble in water and polar protic solvents like ethanol and methanol. Sparingly soluble in nonpolar organic solvents. | General properties of hydrochloride salts |

| Stability | The hydrochloride salt is expected to be more stable than the free base, which can be sensitive to air oxidation. It should be stored in a cool, dry place, away from oxidizing agents. | General knowledge of hydrazine stability |

Core Reactivity Profile: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the reactivity of its hydrazine and ester moieties.

Reactions of the Hydrazine Moiety

The hydrazine group is a powerful nucleophile and is the primary site of reactivity in many transformations. The free hydrazine, generated by the addition of a base, is the active nucleophilic species.

-

Alkylation: The hydrazine nitrogen atoms can be alkylated by reaction with alkyl halides. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Mono-alkylation is favored by using a large excess of the hydrazine.[1][2]

-

Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of acyl hydrazides. This is a robust reaction for the introduction of various acyl groups.[3][4][5][6]

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[7][8][9][10][11] This reaction is often acid-catalyzed and is fundamental to many subsequent synthetic transformations.

Experimental Protocol: General Procedure for Hydrazone Formation

-

Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Basification: Add a stoichiometric equivalent of a mild base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine.

-

Carbonyl Addition: Add the desired aldehyde or ketone to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

The bifunctional nature of the hydrazine moiety makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

-

Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings.[12][13][14][15][16]

-

Pyridazines: Condensation with 1,4-dicarbonyl compounds can yield pyridazine derivatives.[17][18][19][20][21]

-

Fischer Indole Synthesis: While typically employing arylhydrazines, the general principle of reacting with a ketone or aldehyde under acidic conditions to form an indole could potentially be adapted.[22][23][24][25]

Logical Workflow for Heterocycle Synthesis

Caption: Synthetic pathways from Ethyl 3-hydrazinylpropanoate.

-

Wolff-Kishner Reduction: The hydrazone derivatives formed from the reaction with ketones or aldehydes can be subjected to Wolff-Kishner reduction conditions (strong base, high temperature) to reduce the carbonyl group to a methylene group.[10][26][27]

Reactions of the Ester Moiety

The ethyl ester group offers another avenue for chemical modification, primarily through nucleophilic acyl substitution.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydrazinylpropanoic acid. This reaction is reversible.[28][29][30][31][32]

-

Base-Mediated Saponification: Treatment with a strong base, such as sodium hydroxide, will lead to the irreversible formation of the carboxylate salt.[30][32]

Reaction Scheme: Ester Hydrolysis

Caption: Hydrolysis of the ester functionality.

Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group for a different alkoxy group.

Reaction with ammonia or a primary/secondary amine can convert the ester into the corresponding amide.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 3-hydrazinylpropan-1-ol.

Safety and Handling

-

General Hazards: Hydrazine derivatives are often toxic and can be irritants to the skin, eyes, and respiratory tract. Some are also potential carcinogens.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless a reaction is intended).

Conclusion and Future Outlook

This compound is a versatile and promising building block for organic synthesis. Its dual functionality allows for a wide array of chemical transformations, leading to the creation of diverse molecular architectures. The predictable reactivity of its hydrazine and ester groups, as outlined in this guide, provides a solid foundation for its application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific reaction kinetics and optimization of protocols for this particular molecule will undoubtedly unlock its full potential in the scientific community.

References

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]

-

Hydrazine. (2023). In Wikipedia. [Link]

-

Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

-

Fischer indole synthesis. (2023). In Wikipedia. [Link]

-

Reddy, C. R., et al. (2015). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 5(10), 7136-7140. [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975–4977. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Bredihhin, A., & Mäeorg, U. (2006). Use of Polyanions for Alkylation of Hydrazine Derivatives. Organic Letters, 8(13), 2711–2714. [Link]

-

Yan, Z., et al. (2013). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 78(15), 7598-7604. [Link]

-

Ghandi, M., & Aryan, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. [Link]

-

Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. [Link]

-

Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

-

mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

-

Hydrazone Formation. (n.d.). Química Orgánica. [Link]

-

Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link]

-

Bredihhin, A., & Mäeorg, U. (2006). Use of Polyanions for Alkylation of Hydrazine Derivatives. figshare. [Link]

-

Ghorbanloo, M., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(16), 4983. [Link]

-

Reactions of solid hydrazine (1) with carbonyl compounds. (2014). ResearchGate. [Link]

-

L'abbé, G., et al. (1985). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry, 50(23), 4528–4532. [Link]

-

Ester hydrolysis. (2023). In Wikipedia. [Link]

-

Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

-

Hydrazone. (2023). In Wikipedia. [Link]

-

Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (2020). ResearchGate. [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]

-

Al-Thebeiti, M. A. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2136–2146. [Link]

-

Reddy, C. R., et al. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 12(35), 6844-6847. [Link]

-

Bacon, R. G. R., & Bigg, D. C. H. (1974). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2275-2279. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. [Link]

-

How is the hydrazone formed in the Wolff-Kishner reduction?. (2021). Chemistry Stack Exchange. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

Mechanism for hydrazone formation from carbonyl and hydrazine compound. (2021). ResearchGate. [https://www.researchgate.net/figure/Mechanism-for-hydrazone-formation-from-carbonyl-and-hydrazine-compound_fig2_350692582]([Link] hydrazine-compound_fig2_350692582)

-

Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. (2021). YouTube. [Link]

-

Mayr, H., et al. (2004). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 69(18), 6117–6123. [Link]

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (2007).

-

Acylation of Hydrazides with Acetic Acid and Formic Acid. (2002). ResearchGate. [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 2. d-nb.info [d-nb.info]

- 3. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]

- 4. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrazone - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jk-sci.com [jk-sci.com]

- 16. mdpi.com [mdpi.com]

- 17. chemtube3d.com [chemtube3d.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. iglobaljournal.com [iglobaljournal.com]

- 20. m.youtube.com [m.youtube.com]

- 21. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 22. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. jk-sci.com [jk-sci.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Wolff-Kishner Reduction [organic-chemistry.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. chemguide.co.uk [chemguide.co.uk]

- 30. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 31. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 32. chemguide.co.uk [chemguide.co.uk]

Ethyl 3-hydrazinylpropanoate hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Bifunctional Building Block

Ethyl 3-hydrazinylpropanoate hydrochloride, bearing the CAS number 1216111-67-9, is a chemical entity of significant interest to researchers in drug development and synthetic organic chemistry. As a bifunctional molecule, it incorporates both a reactive hydrazine group and an ester functionality. This unique combination makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, which form the backbone of many pharmaceuticals.[1] The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, making it a convenient starting material for multi-step syntheses. This guide provides an in-depth exploration of its synthesis, properties, and potential applications, offering a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogues.

Key Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1216111-67-9 | - |

| Molecular Formula | C₅H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 168.62 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | Based on similar hydrochloride salts. |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | - |

| Solubility | Soluble in water, methanol, DMSO (predicted). | Hydrazine salts are typically polar. |

| InChIKey | YFSUJVKDPDJFSM-UHFFFAOYSA-N | [4] |

Structural Representation

The structure of this compound features a propanoate backbone with a terminal hydrazine group protonated as the hydrochloride salt.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Approach

The most direct and industrially scalable route to Ethyl 3-hydrazinylpropanoate is the aza-Michael addition of hydrazine to ethyl acrylate.[4][5] This reaction leverages the nucleophilicity of the hydrazine nitrogen attacking the electron-deficient β-carbon of the acrylate. The subsequent hydrochloride salt formation is a standard procedure.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of Ethyl 3-hydrazinylpropanoate HCl.

Detailed Experimental Protocol

Materials:

-

Ethyl acrylate

-

Hydrazine hydrate (64% in water, or anhydrous)

-

Ethanol, absolute

-

Diethyl ether, anhydrous

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (1.1 equivalents) dissolved in absolute ethanol. Cool the flask to 0 °C in an ice bath.

-

Michael Addition: Add ethyl acrylate (1.0 equivalent) dropwise to the stirred hydrazine solution over 30-60 minutes, maintaining the temperature below 10 °C. The exothermicity of the reaction should be carefully controlled.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ethyl acrylate is consumed.

-

Isolation of the Free Base: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude Ethyl 3-hydrazinylpropanoate.

-

Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a solution of HCl in diethyl ether (1.1 equivalents). A white precipitate should form immediately.

-

Purification: Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting materials or byproducts.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Causality and Self-Validation:

-

Why dropwise addition at 0 °C? The Michael addition of hydrazine to acrylates can be highly exothermic. Slow addition at low temperature prevents runaway reactions and minimizes the formation of the double-addition byproduct, 1,2-bis(ethoxycarbonylethyl)hydrazine.[5]

-

Why use anhydrous conditions for salt formation? The presence of water can interfere with the precipitation of the hydrochloride salt and may lead to a lower yield or an oily product. The hydrochloride salt is hygroscopic, and anhydrous conditions are crucial for obtaining a free-flowing solid.

-

Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR), which should match the expected data outlined in the next section.

Spectroscopic Characterization

No published spectra for this specific CAS number are available. However, a detailed prediction based on analogous structures like Ethyl 3-aminopropanoate hydrochloride and Ethyl hydrazinoacetate hydrochloride provides a reliable characterization profile.[6][7]

-

¹H NMR (in D₂O):

-

~4.2 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons, split by the adjacent methyl group.

-

~3.4 ppm (triplet, 2H): The -CH₂-CH₂ -NH₂NH₃⁺ protons, adjacent to the other methylene group.

-

~2.8 ppm (triplet, 2H): The -CO-CH₂ -CH₂- protons, adjacent to the methylene group at the 3-position.

-

~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons, split by the adjacent methylene group.

-

-

¹³C NMR (in D₂O):

-

~175 ppm: The ester carbonyl carbon (C =O).

-

~63 ppm: The ester ethoxy carbon (-O-C H₂-CH₃).

-

~48 ppm: The carbon bearing the hydrazine group (-CH₂-C H₂-N).

-

~32 ppm: The carbon alpha to the carbonyl group (-CO-C H₂-CH₂-).

-

~15 ppm: The terminal methyl carbon of the ethyl group (-O-CH₂-C H₃).

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

~2900-3200 cm⁻¹ (broad): N-H stretching from the hydrazinium group (NH₂-NH₃⁺).

-

~1735 cm⁻¹ (strong): C=O stretching of the ester.

-

~1180 cm⁻¹ (strong): C-O stretching of the ester.

-

-

Mass Spectrometry (ESI+):

-

Expected m/z: 133.0972 [M+H]⁺ for the free base C₅H₁₂N₂O₂.

-

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate, primarily due to the differential reactivity of its two functional groups. The hydrazine moiety is a potent nucleophile, while the ester group is an electrophile susceptible to hydrolysis or amidation.

Key Reactions and Synthetic Utility

-

Formation of Pyrazolidinones/Pyrazolones: The hydrazine group can react with β-ketoesters or diketones in a cyclocondensation reaction to form five-membered pyrazole-based heterocycles. These scaffolds are prevalent in anti-inflammatory drugs (e.g., Celecoxib).[1]

-

Synthesis of Pyridazinones: Reaction with γ-ketoacids or their ester derivatives can lead to the formation of six-membered pyridazinone rings, another important pharmacophore.

-

Formation of Hydrazones: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is often used to link the molecule to other scaffolds or to prepare derivatives for biological screening.[3]

-

Acylation and Sulfonylation: The hydrazine nitrogens can be acylated or sulfonylated to produce a variety of derivatives with potential biological activities.

Caption: Potential applications as a synthetic intermediate.

The hydrazide functional group, which can be formed by reacting the ester of this molecule with hydrazine, is a cornerstone in medicinal chemistry, serving as a precursor to numerous heterocyclic systems like oxadiazoles, thiadiazoles, and triazoles.[3] These structures are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][8]

Safety and Handling

-

Hazard Classification (Predicted):

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Specific target organ toxicity – single exposure (Category 3), Respiratory system irritation

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic and air-sensitive.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its dual functionality allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of significant pharmacological interest. While detailed experimental data on this specific compound is sparse, its synthesis and reactivity can be reliably understood through established chemical principles and comparison with analogous structures. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic programs.

References

- ChemSigma. (n.d.). 1216111-67-9 Ethyl 3-hydrazinylpropanoate;hydrochloride.

- Elvidge, J. A., et al. (1981). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (12), 1791-1795.

- Guedes, J. V., et al. (2023).

- Echemi. (n.d.). This compound.

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl hydrazinoacetate hydrochloride.

- ResearchGate. (n.d.). Synthesis of α-alkylidene-β-hydrazino esters 3.

- idUS. (2025). Catalytic Approaches for the Asymmetric Synthesis of Hydrazino Esters and Phosphonates.

- NIH. (n.d.). Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. PMC.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet: Ethyl hydrazinoacetate hydrochloride 97%.

- Gebauer Company. (n.d.). Safety Data Sheet (SDS).

- Enamine. (n.d.). Hydrazine Building Blocks.

- ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).

- TCI Chemicals. (2024). Safety Data Sheet.

- PubChem. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate.

- ResearchGate. (n.d.). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates.

- PubMed. (n.d.). Synthesis of hydrazinyl-thiazole ester derivatives, in vitro trypanocidal and leishmanicidal activities.

- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

- PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.

-

ResearchGate. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][2][4][5][9]tetrazine, a Novel Ring System. Retrieved from ResearchGate.

- Google Patents. (n.d.). US7816467B2 - Processes for hydrazine addition to acrylic macromonomers and products therefrom.

- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.

- ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate.

- ResearchGate. (2006). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones.

- PubMed. (2025). Design, synthesis, radiolabeling, and mechanistic insights of hydrazinyl imidazolones as broad spectrum antitumor agents with potential carbonic anhydrase inhibition: In vitro, in vivo, and in silico studies.

- Filo. (2024). Interpretaion of HNMR of ethyl propanoate.

- Journal of the Chemical Society, Perkin Transactions 2. (2001). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.

- PubChemLite. (n.d.). Ethyl 2-hydrazinylpropanoate hydrochloride (C5H12N2O2).

- ChemicalBook. (n.d.). Ethyl hydrazinoacetate hydrochloride(6945-92-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum.

- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.

- ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.

- PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.

- ResearchGate. (n.d.). Synthesis of ethyl polychlorocyclopropanoates.

- PubChem. (n.d.). (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride.

- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.

- ChemicalBook. (n.d.). Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum.

- OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.

Sources

- 1. Hydrazine Building Blocks - Enamine [enamine.net]

- 2. echemi.com [echemi.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Ethyl hydrazinoacetate hydrochloride(6945-92-2) 13C NMR spectrum [chemicalbook.com]

- 7. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR [m.chemicalbook.com]

- 8. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-hydrazinylpropanoate Hydrochloride

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of Ethyl 3-hydrazinylpropanoate hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. In the absence of a complete, publicly available dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from analogous structures, to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and a framework for the structural characterization of this and similar molecules.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the construction of heterocyclic compounds and as a linker in medicinal chemistry. Its structure incorporates a reactive hydrazine moiety and an ethyl ester, making it a versatile building block. The hydrochloride salt form enhances its stability and ease of handling.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, grounded in established chemical principles and data from structurally related molecules.

Molecular Structure and Predicted Spectroscopic Overview

The structural integrity of this compound is the foundation of its chemical reactivity and utility. Below is a diagram of the molecule and a summary of the anticipated spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The hydrochloride form will likely result in broad signals for the N-H protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~1.25 | Triplet | 3H | -CH₃ | Typical for an ethyl ester methyl group coupled to a methylene group. Similar to ethyl 3-aminopropanoate hydrochloride.[1] |

| ~2.70 | Triplet | 2H | -C(=O)CH₂- | Methylene group adjacent to the carbonyl, showing coupling to the adjacent CH₂. |

| ~3.20 | Triplet | 2H | -CH₂NH- | Methylene group adjacent to the hydrazine nitrogen, deshielded by the nitrogen. |

| ~4.15 | Quartet | 2H | -OCH₂- | Methylene group of the ethyl ester, deshielded by the oxygen and coupled to the methyl group. This is a characteristic region for such groups.[2][3] |

| Broad | Singlet | 3H | -NHNH₂⁺ | Protons on the nitrogen atoms, likely exchanging and appearing as a broad singlet. The exact shift is highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale and Comparative Insights |

| ~14.0 | -CH₃ | The methyl carbon of the ethyl ester, in a typical upfield region. |

| ~35.0 | -C(=O)CH₂- | Methylene carbon alpha to the carbonyl group. |

| ~48.0 | -CH₂NH- | Methylene carbon attached to the hydrazine group. |

| ~61.0 | -OCH₂- | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. Data from ethyl hydrazinoacetate hydrochloride shows a similar shift.[4] |

| ~172.0 | -C=O | The carbonyl carbon of the ester, appearing in the characteristic downfield region. |

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Functional Group Vibration |

| 3400-2800 | Strong, Broad | N-H and C-H stretch | Stretching vibrations of the N-H bonds in the hydrazinium ion and the C-H bonds of the alkyl chain. |

| ~1735 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of an ester. Similar compounds like ethyl 3-hydroxybutyrate show this peak.[5] |

| ~1580 | Medium | N-H bend | Bending vibration of the N-H bonds. |

| ~1180 | Strong | C-O stretch | Stretching vibration of the C-O single bond of the ester group. |

Experimental Protocol: IR Data Acquisition (ATR)

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

For the free base (Ethyl 3-hydrazinylpropanoate, M.W. 132.16 g/mol ):

| m/z (Predicted) | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 103 | [M - C₂H₅]⁺ |

| 87 | [M - OC₂H₅]⁺ |

| 74 | [CH₂(NH)NH₂]⁺ |

| 45 | [C₂H₅O]⁺ |

The hydrochloride salt itself is not typically observed in EI-MS. The analysis will show the fragmentation of the free base.

Experimental Protocol: MS Data Acquisition (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, dichloromethane)

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent. The sample may need to be neutralized to analyze the free base.

-

GC Method:

-

Set an appropriate temperature program for the GC oven to ensure separation and elution of the compound.

-

Use a suitable carrier gas (e.g., helium) at a constant flow rate.

-

-

MS Method:

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

-

Use a standard electron ionization energy of 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Analysis:

-

Identify the peak corresponding to the compound of interest in the total ion chromatogram.

-

Analyze the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.

-

Synthesis and Workflow

A plausible synthetic route to this compound involves the reaction of ethyl acrylate with hydrazine, followed by treatment with hydrochloric acid.

Figure 2: Overall workflow from synthesis to spectroscopic confirmation.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By integrating fundamental principles of NMR, IR, and MS with comparative data from analogous structures, a detailed and scientifically grounded characterization has been constructed. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide serves as a valuable resource for scientists and professionals in drug development and chemical synthesis who require a thorough understanding of the structural and spectroscopic properties of this important chemical intermediate.

References

Sources

- 1. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl 3-ethoxypropionate(763-69-9) 1H NMR spectrum [chemicalbook.com]

- 3. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl hydrazinoacetate hydrochloride(6945-92-2) 13C NMR spectrum [chemicalbook.com]

- 5. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum [m.chemicalbook.com]

Ethyl 3-hydrazinylpropanoate hydrochloride: A Comprehensive Guide to Purity and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydrazinylpropanoate hydrochloride is a key bifunctional molecule utilized in the synthesis of various heterocyclic compounds, particularly pyrazole and pyridazine derivatives, which are core structures in many pharmacologically active agents. Its utility in drug discovery and development pipelines is contingent upon a thorough understanding of its purity, stability, and handling characteristics. This guide provides a detailed examination of the critical attributes of this compound, offering field-proven insights into its synthesis, purification, stability profile, and analytical characterization. The protocols and rationale presented herein are designed to empower researchers to maintain the integrity of this reagent, ensuring reproducibility and success in complex synthetic campaigns.

Introduction and Physicochemical Profile

This compound is valued for its dual reactivity; the ester moiety provides a handle for amide bond formation or reduction, while the hydrazinyl group is a potent nucleophile, central to the construction of nitrogen-containing heterocycles. However, the inherent reactivity of the hydrazine group also makes the compound susceptible to degradation. Understanding its fundamental properties is the first step in its effective utilization.

Chemical Structure

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid compared to the free base.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a reagent are critical for designing experimental protocols, including reaction setup and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃ClN₂O₂ | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | Generic SDS Data[2][3] |

| Melting Point | 152-154 °C | ChemicalBook[4] |

| Solubility | Soluble in water and alcohols like ethanol | Organic Syntheses[5] |

| Stability | Hygroscopic, Air and moisture sensitive | Fisher Scientific[2] |

Synthesis and Purification: A Validated Approach

The quality of any synthetic intermediate is paramount. A robust and reproducible synthesis and purification protocol is essential for obtaining high-purity this compound suitable for pharmaceutical applications. The most common synthetic routes involve the reaction of a precursor with a hydrazine source, followed by esterification and salt formation, or the direct reaction of an ethyl ester with hydrazine.

Generalized Synthesis Workflow

The synthesis can be conceptualized as a multi-stage process where control over reaction conditions is critical to minimize impurity formation. A typical pathway involves the esterification of a hydrazino acid or the reaction of an acrylate with hydrazine.

Caption: A logical flow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis and Purification

This protocol is a synthesized representation based on established chemical principles for similar compounds.[6][7]

Objective: To synthesize and purify this compound.

Materials:

-

Ethyl acrylate

-

Hydrazine hydrate

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Anhydrous Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 eq) in absolute ethanol under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath.

-

Nucleophilic Addition: Add ethyl acrylate (1.0 eq) dropwise to the cooled hydrazine solution over 1 hour, ensuring the temperature does not exceed 10 °C. Causality: This slow, cooled addition prevents runaway exothermic reactions and minimizes the formation of di-addition byproducts.

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Dissolve the resulting crude oil in a minimal amount of absolute ethanol. Cool this solution again to 0-5 °C. Slowly add a solution of concentrated hydrochloric acid (1.1 eq) in absolute ethanol. Causality: Using an anhydrous ethanolic HCl solution ensures the formation of the hydrochloride salt without introducing water, which could hydrolyze the ester or affect crystallization.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Stir the slurry for an additional hour at 0-5 °C to maximize precipitation. Collect the solid by vacuum filtration.

-

Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of boiling absolute ethanol to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[7] Causality: Recrystallization is a highly effective method for removing soluble impurities. The significant difference in solubility of the product in hot versus cold ethanol is exploited for purification.

-

Final Steps: Filter the pure crystals, wash with a small amount of cold diethyl ether to remove residual solvent, and dry under high vacuum in the presence of a desiccant. Store the final product under a nitrogen or argon atmosphere.[2]

Stability Assessment and Degradation Pathways

The stability of this compound is a critical parameter, especially when it is used as a synthetic intermediate in multi-step drug development processes. Its primary liabilities are its hygroscopicity and the nucleophilic/reducing nature of the hydrazine moiety.

Key Instability Factors

-

Moisture: As a hygroscopic salt, it readily absorbs water from the atmosphere.[2][3] This can lead to hydrolysis of the ester group, forming 3-hydrazinylpropanoic acid and ethanol, especially under non-neutral pH conditions.

-

Oxidation: The hydrazine group is susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[8] This can lead to the formation of diimide intermediates and other colored degradation products, compromising sample purity.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[2] Bases will deprotonate the hydrochloride salt to the free hydrazine, which is significantly less stable and more reactive.

Forced Degradation Studies Workflow

To rigorously understand the stability profile, forced degradation (stress testing) studies are essential, following principles outlined by the International Council for Harmonisation (ICH).[9][10]

Caption: Standard workflow for assessing compound stability under stress conditions.

A plausible degradation pathway involves the oxidation of the hydrazine moiety, which is a common liability for such compounds.[8] Another significant pathway is the hydrolysis of the ester linkage, particularly under acidic or basic conditions.

Recommended Handling and Storage Protocols

Given the compound's sensitivity, strict adherence to proper handling and storage procedures is non-negotiable to preserve its purity and ensure experimental consistency.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][11] For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.

-

Handling: Handle the compound exclusively in an inert atmosphere glovebox or under a heavy flow of nitrogen/argon. Avoid dust formation. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Dispensing: When preparing solutions, do so immediately before use. Avoid preparing large stock solutions that will be stored for extended periods, unless their stability under those specific conditions has been validated.

Analytical Methods for Purity Determination

A validated, stability-indicating analytical method is required to accurately determine the purity of this compound and quantify any impurities or degradants. High-Performance Liquid Chromatography (HPLC) is often the method of choice.

Analytical Method Validation Workflow

Method validation ensures that the analytical procedure is fit for its intended purpose.[12]

Caption: Key parameters for validating an analytical method as per ICH guidelines.

Example HPLC Method Protocol (Hypothetical)

This protocol outlines a starting point for developing a stability-indicating method.

Objective: To determine the purity of this compound by HPLC.

Instrumentation & Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV/PDA at 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and prepare a standard solution of the reference material in the mobile phase A at a concentration of ~1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Analysis: Inject the standard and sample solutions onto the HPLC system.

-

Purity Calculation: Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks observed in the chromatogram.

-

Validation: Perform a full validation of the method as per the workflow in Figure 4 to ensure its suitability for routine quality control and stability studies.[13]

Conclusion

This compound is an indispensable building block in medicinal chemistry. Its successful application hinges on a disciplined approach to its synthesis, handling, and characterization. By understanding its inherent instabilities—namely its sensitivity to moisture and oxidation—and implementing robust purification and analytical protocols, researchers can ensure the material's integrity. The workflows and guidelines presented in this document provide a comprehensive framework for maintaining the quality of this reagent, thereby enhancing the reliability and reproducibility of synthetic outcomes in drug discovery and development.

References

-

Generic Supplier. Safety Data Sheet.[Link]

-

PubChem. Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Glycine ethyl ester hydrochloride.[Link]

- Google Patents.

- Google Patents.CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.

-

PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino)

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.[Link]

- Google Patents.Production and purification process of lauroyl arginine ethyl ester hydrochloride.

-

PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives.[Link]

-

Scirp.org. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations.[Link]

-

IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.[Link]

-

ResearchGate. Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.[Link]

-

PubMed. Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues...[Link]

-

PubMed. Method validation and characterization of stress degradation products of azelastine hydrochloride...[Link]

- Google Patents.

-

ResearchGate. Degradation pathway for Cetirizine dihydrochloride.[Link]

Sources

- 1. Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | C12H18N2O4 | CID 21964632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102311362A - Method for preparing ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]

- 7. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]

- 13. iiste.org [iiste.org]

Solubility of Ethyl 3-hydrazinylpropanoate hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-hydrazinylpropanoate hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. Recognizing the limited availability of direct solubility data in public literature, this document emphasizes the fundamental principles and experimental methodologies required to generate reliable and accurate solubility profiles.

Introduction to this compound

This compound is a chemical compound of interest in various research and development sectors, potentially as a building block in organic synthesis or for its role in the development of novel pharmaceutical agents. The hydrochloride salt form suggests an approach to improve the stability and solubility of the parent compound, a common strategy in drug development.[1]

A thorough understanding of a compound's solubility in different solvent systems is paramount for its successful application. It influences reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a robust scientific approach to systematically determine the solubility of this compound.

Physicochemical Properties and Solubility Predictions

While specific experimental data for this compound is scarce, we can infer its likely behavior based on its chemical structure and the properties of analogous compounds.

Structural Analysis:

-

Ethyl Ester Group: The ethyl ester moiety introduces a degree of lipophilicity.

-

Hydrazinyl Group: The hydrazine group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Hydrochloride Salt: As a hydrochloride salt, the molecule is ionic. This ionic character will dominate its solubility behavior, particularly in polar solvents.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," this compound is expected to be most soluble in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol).[2] The ability of these solvents to solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions is the primary driver for dissolution.

Its solubility is likely to be lower in polar aprotic solvents (e.g., acetone, acetonitrile) and significantly lower in nonpolar solvents (e.g., hexane, toluene).

Principles of Solubility for Organic Salts

The dissolution of an organic salt like this compound in a solvent is a complex process governed by the interplay of several energetic factors:

-

Lattice Energy: The energy required to break the ionic bonds in the crystal lattice of the salt.

-

Solvation Energy: The energy released when the ions are solvated by the solvent molecules.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecules.

For dissolution to occur, the solvation energy must overcome the lattice energy.

Experimental Workflow for Solubility Determination

The following section outlines a comprehensive workflow for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[3] or Gas Chromatography (GC) system[4]

-

Volumetric flasks and pipettes

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the solubility of a compound.[1][5]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.[5]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

Analytical Method Development and Validation

A robust analytical method is critical for accurate solubility determination. HPLC is a common choice for non-volatile, UV-active compounds.[3]

Key Validation Parameters:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Data Presentation

The solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetonitrile | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Dichloromethane | Nonpolar | ||

| Hexane | Nonpolar |

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound.

Caption: Experimental workflow for the equilibrium solubility method.

Caption: Logical relationships in predicting solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be taken based on the properties of similar chemical structures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7][8]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6][8] Avoid contact with skin and eyes.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] The compound may be hygroscopic, so storage under an inert atmosphere could be necessary.[6]

-

Disposal: Dispose of waste in accordance with local regulations.[6]

Conclusion

This guide provides a comprehensive technical framework for determining the solubility of this compound. By following the outlined principles and experimental protocols, researchers can generate accurate and reliable solubility data, which is essential for the effective application of this compound in their work. The emphasis on a systematic and scientifically sound methodology ensures that the generated data will be of high quality and suitable for informed decision-making in research and development.

References

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

-

PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. NIH. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Quora. (2017). How can you determine the solubility of organic compounds?[Link]

-

PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. [Link]

-

PubChem. (n.d.). (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride. [Link]

- Unknown Source. (n.d.).

-

SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. [Link]

-

Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. [Link]

-

PubChem. (n.d.). Ethylchloride hydrochloride. NIH. [Link]

-

PubChem. (n.d.). Ethacizine hydrochloride. NIH. [Link]

Sources

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. scielo.br [scielo.br]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Applications of Ethyl 3-hydrazinylpropanoate Hydrochloride in Organic Synthesis

Abstract

Ethyl 3-hydrazinylpropanoate hydrochloride is a versatile bifunctional reagent with significant potential in modern organic synthesis. Its unique structure, incorporating both a reactive hydrazine moiety and an ethyl ester, provides a valuable platform for the construction of diverse molecular architectures. This guide explores the core applications of this reagent, with a particular focus on the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyridazinones, which are prominent scaffolds in medicinal chemistry. Furthermore, we will delve into its prospective role as a molecular linker in the burgeoning fields of bioconjugation and drug delivery. This document serves as an in-depth resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: Unveiling the Synthetic Utility of this compound

This compound presents itself as a stable, crystalline solid, rendering it a convenient and easy-to-handle reagent in the laboratory. The hydrochloride salt form enhances its stability and shelf-life. The true synthetic power of this molecule lies in its dual reactivity. The terminal hydrazine group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to forge new carbon-nitrogen bonds. Concurrently, the ethyl propanoate moiety offers a latent carboxylic acid functionality, which can be unmasked through hydrolysis, providing a handle for further chemical modifications. This dual-functionality is the cornerstone of its utility, enabling the synthesis of complex molecules with desirable pharmacokinetic and pharmacodynamic properties. Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point of medicinal chemistry research.[1][2][3]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C5H13ClN2O2 |

| Molecular Weight | 168.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and alcohols |

| CAS Number | 1216111-67-9[4] |

Synthesis of Heterocyclic Scaffolds: Pyrazoles and Pyridazinones

The construction of heterocyclic rings is a fundamental pursuit in organic synthesis, driven by the prevalence of these motifs in pharmaceuticals and agrochemicals. This compound is an exemplary building block for two key classes of N-heterocycles: pyrazoles and pyridazinones.

Pyrazole Synthesis: A Gateway to Bioactive Molecules

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The classical Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[5][6][7] this compound can be readily employed in these reactions to introduce a propanoic acid ester side chain onto the pyrazole ring.

Reaction Mechanism: The Paal-Knorr Condensation

The reaction of this compound with a 1,3-diketone proceeds via a well-established Paal-Knorr condensation mechanism. The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

This protocol describes a representative synthesis of a substituted pyrazole using acetylacetone (a 1,3-diketone) as the reaction partner.

Materials:

-

This compound

-

Acetylacetone

-

Ethanol

-

Triethylamine or Sodium Acetate (as base)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (0.05 mol) in 50 mL of ethanol.

-

To the stirred solution, add a suitable base such as triethylamine (0.055 mol) to liberate the free hydrazine.

-

Slowly add acetylacetone (0.05 mol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Pyridazinone Synthesis: Core Structures in Cardiovascular and Oncology Research

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are of significant interest in drug discovery, with derivatives showing promise as cardiovascular agents and anticancer drugs.[8][9] A common synthetic route to pyridazinones involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[10]

Reaction Mechanism: Cyclocondensation with γ-Ketoacids

The reaction of this compound with a γ-ketoacid, such as levulinic acid, results in the formation of a dihydropyridazinone, which can be subsequently oxidized to the aromatic pyridazinone. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization.

Caption: General workflow for dihydropyridazinone synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)propanoate

This protocol outlines the synthesis of a dihydropyridazinone from levulinic acid.

Materials:

-

This compound

-

Levulinic acid

-

Ethanol or Acetic Acid

-

Triethylamine or Sodium Acetate (as base)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Combine this compound (0.05 mol), levulinic acid (0.05 mol), and a base (e.g., sodium acetate, 0.055 mol) in a round-bottom flask.

-

Add 50 mL of a suitable solvent, such as ethanol or glacial acetic acid.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization to yield the desired dihydropyridazinone.

This compound as a Molecular Linker

The propanoate ester moiety of this compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then serve as a versatile handle for conjugation to other molecules, such as proteins, peptides, or polyethylene glycol (PEG) chains, through amide bond formation. This positions Ethyl 3-hydrazinylpropanoate as a potential heterobifunctional linker, where the hydrazine end can be reacted first to form a stable heterocycle, and the unmasked carboxylic acid can then be used for subsequent conjugation. While specific examples in the literature directly employing this molecule as a linker are scarce, the chemical principles are well-established in the field of bioconjugation.[11]

Caption: Proposed workflow for bioconjugation.

Applications in Medicinal Chemistry

The pyrazole and pyridazinone cores, readily accessible through reactions with this compound, are of immense importance in medicinal chemistry.

Quantitative Data on Bioactive Scaffolds

| Heterocyclic Scaffold | Therapeutic Areas of Interest | Representative Drug (if applicable) |

| Pyrazole | Anti-inflammatory, Anticancer, Antiviral, Antidiabetic | Celecoxib (COX-2 inhibitor) |

| Pyridazinone | Cardiotonic, Antihypertensive, Anticancer, Antiviral | Levosimendan (calcium sensitizer) |

The introduction of the propanoate side chain via this compound can modulate the physicochemical properties of the resulting heterocyclic compounds, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles. The ester can act as a prodrug, being hydrolyzed in vivo to the more polar carboxylic acid, potentially altering the drug's distribution and excretion profile.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to facilitate the construction of medicinally relevant pyrazole and pyridazinone scaffolds is a significant asset for drug discovery programs. The latent carboxylic acid functionality further extends its utility, opening avenues for its application as a linker in the development of targeted therapeutics and other advanced biomaterials. Future research will likely focus on expanding the scope of its applications, including its use in the synthesis of more complex heterocyclic systems and its systematic evaluation as a linker in various bioconjugation strategies. The continued exploration of this reagent's potential is expected to yield novel molecules with significant biological and material science applications.

References

- Synthesis of S- and O-alkanoic acid derivatives of 6-phenyl-2-sulfanyl-4(3H)-pyrimidinone. (n.d.).

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. Retrieved from [Link]

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

- Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Pharmaceuticals. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). [Journal Name].

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2020). Molecules. Retrieved from [Link]

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Medicinal Chemistry. Retrieved from [Link]

- Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutano

-